molecular formula C9H11FO B2548682 2-Ethyl-4-fluoro-1-methoxybenzene CAS No. 1369865-70-2

2-Ethyl-4-fluoro-1-methoxybenzene

Cat. No.: B2548682
CAS No.: 1369865-70-2
M. Wt: 154.184
InChI Key: CSGKGFVRKKKZHT-UHFFFAOYSA-N
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Description

2-Ethyl-4-fluoro-1-methoxybenzene is an aromatic compound with a benzene ring substituted with an ethyl group, a fluorine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-fluoro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The fluorine and methoxy groups can be introduced through halogenation and methylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes halogenation, alkylation, and methylation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-fluoro-1-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield 2-fluoro-4-methoxybenzoic acid, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-Ethyl-4-fluoro-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-fluoro-1-methoxybenzene involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the fluorine and methoxy groups can influence the reactivity and orientation of these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-fluoro-1-methoxybenzene is unique due to the combination of its substituents, which can influence its chemical reactivity and physical properties. The presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical applications .

Properties

IUPAC Name

2-ethyl-4-fluoro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGKGFVRKKKZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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